molecular formula C13H12N2O3 B11685449 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline

Cat. No.: B11685449
M. Wt: 244.25 g/mol
InChI Key: ZHYLXXGUHWSCGX-UHFFFAOYSA-N
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Description

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE typically involves the condensation reaction between 2,5-dimethylphenylamine and 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted imines and related compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imine group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROTHIOPHEN-2-YL)METHANIMINE: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROPYRIDIN-2-YL)METHANIMINE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2,5-DIMETHYLPHENYL)-1-(5-NITROFURAN-2-YL)METHANIMINE is unique due to the presence of both the nitrofuran and dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3

InChI Key

ZHYLXXGUHWSCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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